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molecular formula C11H9N3 B3352328 1-benzyl-1H-imidazole-2-carbonitrile CAS No. 46323-27-7

1-benzyl-1H-imidazole-2-carbonitrile

Cat. No. B3352328
M. Wt: 183.21 g/mol
InChI Key: IYJCCWWFXUVDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05147863

Procedure details

In a 50 ml 4-neck flask with stirring bar, nitrogen bubbler, gas inlet tube, thermometer, septum and acetonitrile (20 ml) was bubbled cyanogen chloride (3.1 g, 50 mmol) (ice bath was used to avoid mild heat of solution). The reaction was cooled in an ice bath and a solution of 1-benzylimidazole (3.16 g, 20 mmol) in acetonitrile (ca. 5 ml) was added via syringe. The colorless solution turned yellow-orange and within a few minutes a yellow-orange crystalline solid started to form. After 1 hour, the thick slurry was cooled to -20° C. and triethylamine (7 ml, 50 mmol) was added at such a rate to prevent the temperature from rising above 0° C. The mixture was stirred 1 hour while warming to room temperature, poured into saturated aq NaHCO3 (100 ml) and extracted with ether (3×75 ml). The combined organic layers were dried (MgSO4), evaporated and purified by Kugelrohr distillation. After a forerun of diethylcyanamide, the desired product was collected at 130° C. (0.4 mm) (3.05 g, 83%) as a colorless liquid which crystallized on standing, mp 51°-52° C. (cyclohexane).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Cl.[CH2:4]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(N(CC)CC)C.C([O-])(O)=O.[Na+]>C(#N)C>[C:5]1([CH2:4][N:11]2[CH:15]=[CH:14][N:13]=[C:12]2[C:2]#[N:1])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
N#CCl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
In a 50 ml 4-neck flask with stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
WAIT
Type
WAIT
Details
The colorless solution turned yellow-orange and within a few minutes
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
from rising above 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
purified by Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
After a forerun of diethylcyanamide, the desired product was collected at 130° C. (0.4 mm) (3.05 g, 83%) as a colorless liquid which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)CN1C(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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